An In-Depth Technical Guide to the Physical Properties of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the Physical Properties of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 6-chloro-4-nitro-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique scaffold, featuring a pyrrolopyridine core with chloro and nitro substitutions, provides a versatile platform for the synthesis of novel bioactive molecules. The pyrrolo[2,3-b]pyridine ring system is a key pharmacophore in a variety of kinase inhibitors and other therapeutic agents, making a thorough understanding of the physicochemical properties of its derivatives essential for the rational design and development of new drugs.
This technical guide provides a comprehensive overview of the core physical properties of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, offering valuable insights for researchers engaged in its synthesis, characterization, and application in drug development programs.
Molecular and Chemical Identity
A foundational understanding of a compound begins with its fundamental identifiers and structural characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | [1] |
| Molecular Weight | 197.58 g/mol | [1] |
| CAS Number | 688781-87-5 | [2] |
| Canonical SMILES | C1=C(C=C2C(=C1)NC=C2[O-])Cl | |
| InChI Key | InChI=1S/C7H4ClN3O2/c8-5-2-6(11(12)13)7-4(1-3-9-7)10-5/h1-3,10H |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various experimental and biological systems, influencing everything from reaction kinetics to bioavailability.
Melting Point
The melting point of a solid is a critical indicator of its purity. While no specific experimental melting point for 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine has been identified in the reviewed literature, data for the closely related compound, 6-chloro-1H-pyrrolo[2,3-b]pyridine (6-chloro-7-azaindole), is available. This analogue exhibits a melting point in the range of 170-175 °C. The presence of the nitro group at the 4-position in the target molecule is expected to influence its crystal lattice energy and, consequently, its melting point. Further experimental determination is required for an accurate value.
Solubility
Based on the polarity imparted by the nitro group and the heterocyclic system, it is anticipated that 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine will exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is expected to be partially soluble in alcohols like methanol and ethanol, and likely insoluble in nonpolar solvents and water. For a synthesized Co(III)-hydrazone complex with similar solubility characteristics (soluble in DMF and DMSO, partially soluble in methanol, and insoluble in ethers, acetonitrile, dichloromethane, and chloroform), purification and crystal growth were approached by concentrating the DMF/DMSO solution or by anti-solvent crystallization with methanol or ethers.[3]
pKa
The acidity or basicity of a molecule, quantified by its pKa, is a crucial determinant of its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The pyrrolo[2,3-b]pyridine scaffold contains both a weakly acidic N-H proton on the pyrrole ring and a basic pyridine nitrogen. The electron-withdrawing nature of the chloro and nitro substituents will influence the pKa values of both functional groups. Experimental determination of the pKa is necessary for accurate predictions of its behavior in biological systems.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. Although specific spectra for 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine are not widely published, the expected spectral characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings. The chemical shifts of these protons will be influenced by the positions of the chloro and nitro substituents. The N-H proton of the pyrrole ring will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atoms attached to the electronegative chlorine and nitro groups, as well as those in the heterocyclic rings, will exhibit characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₄ClN₃O₂. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be a characteristic feature in the mass spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching of the pyrrole ring.
-
Aromatic C-H stretching.
-
Asymmetric and symmetric stretching of the nitro group (NO₂).
-
C=C and C=N stretching vibrations of the aromatic rings.
-
C-Cl stretching.
Experimental Protocols
The following are generalized, yet detailed, methodologies for the experimental determination of the key physical properties discussed above. These protocols are designed to be self-validating and serve as a starting point for laboratory investigation.
Melting Point Determination
Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid. A sharp melting range is indicative of high purity.
Methodology:
-
Sample Preparation: Finely powder a small amount of dry 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement.
Solubility Determination
Principle: The solubility of a compound in various solvents is determined by observing the extent to which a known amount of the solid dissolves in a given volume of the solvent at a specific temperature.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF).
-
Sample Preparation: Add a small, accurately weighed amount of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine (e.g., 10 mg) to a series of vials.
-
Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Quantification:
-
Qualitative: Visually assess if the solid has completely dissolved.
-
Quantitative: If the solid has not completely dissolved, filter the saturated solution and analyze the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Trustworthiness: Running the experiment for a sufficient duration ensures that the measured solubility represents the equilibrium state, providing a reliable value.
NMR Spectroscopic Analysis
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
Expertise & Experience: The choice of deuterated solvent is critical. DMSO-d₆ is often a good starting point for nitrogen-containing heterocycles due to its high polarity and ability to dissolve a wide range of compounds.
Visualization of Experimental Workflows
To further clarify the logical flow of the experimental protocols, the following diagrams are provided.
Caption: Workflow for Solubility Determination.
Safety and Handling
Given the presence of chloro and nitro functional groups, 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds suggests that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [4][5][6] Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine is a valuable building block in the synthesis of potentially therapeutic compounds. This technical guide has summarized the known physical properties and provided a framework for their experimental determination. A comprehensive understanding of these properties is crucial for advancing the use of this compound in drug discovery and development. Further experimental investigation is warranted to fill the existing data gaps and to fully characterize this promising molecule.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]
-
Chemcd. (n.d.). 6-chloro-4-nitro-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
BDG Synthesis. (n.d.). 6-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Chemcd. (n.d.). 6-chloro-4-nitro-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Orion Cientific. (n.d.). 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine , Package: 1g , Laibo Chem. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
PubChem. (n.d.). 6-nitro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-Chloro-4-Nitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-1H-pyrrolo(2,3-b)pyridine-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-nitro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Retrieved from [Link]
-
ResearchGate. (2019, February 4). What purification method is appropriate to purify a DMF solution of a Co(III) complex in other to obtain single crystals for SC-XRD measurement?. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
Reagentia. (n.d.). 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (1 x 1 g). Retrieved from [Link]
Sources
- 1. 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine , 97% , 688781-87-5 - CookeChem [cookechem.com]
- 2. 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-1H-pyrrolo[2,3-b]pyridine | C7H5ClN2 | CID 11344118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
